2-Bromo-3-fluoro-4-nitropyridine

Catalog No.
S821576
CAS No.
1807072-92-9
M.F
C5H2BrFN2O2
M. Wt
220.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoro-4-nitropyridine

CAS Number

1807072-92-9

Product Name

2-Bromo-3-fluoro-4-nitropyridine

IUPAC Name

2-bromo-3-fluoro-4-nitropyridine

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

InChI

InChI=1S/C5H2BrFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H

InChI Key

QEBVNLSQEHSZHE-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1[N+](=O)[O-])F)Br

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])F)Br

2-Bromo-3-fluoro-4-nitropyridine is a heterocyclic compound with the molecular formula C5_5H3_3BrFNO2_2. This compound features a pyridine ring substituted with bromine, fluorine, and nitro groups, making it a versatile intermediate in organic synthesis. The presence of these functional groups enhances its reactivity, particularly in nucleophilic substitution reactions and cross-coupling reactions.

There is no current information available on the specific mechanism of action of 2-Bromo-3-fluoro-4-nitropyridine. Without knowledge of its intended use or biological activity, it is impossible to speculate on its mechanism in a biological system.

  • Nitro Group: The nitro group can be a potential explosive hazard. Standard precautions for handling nitroaromatic compounds should be followed, including working in a fume hood and using appropriate personal protective equipment (PPE).
  • Halogenated Compound: The bromo group can react with some chemicals. Standard laboratory practices for handling halogenated compounds should be followed.
  • Fluoride Compound: Fluoride salts can be corrosive and should be handled with care.
  • Precursor for Organic Synthesis

    The presence of a bromine atom and a nitro group suggests 2-Bromo-3-fluoro-4-nitropyridine could be a valuable intermediate for the synthesis of more complex organic molecules. The bromine can act as a leaving group in substitution reactions, while the nitro group can be transformed into various functional groups useful in pharmaceuticals and other materials science applications.

  • Building Block for Medicinal Chemistry

  • Material Science Applications

    Fluorinated nitroaromatic compounds have been explored in the development of materials with specific properties, such as explosives or organic electronics [, ]. The presence of the bromine atom may further modify these properties, but more research is required to understand the potential applications of 2-Bromo-3-fluoro-4-nitropyridine in this field.

The chemical behavior of 2-Bromo-3-fluoro-4-nitropyridine is characterized by several types of reactions:

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution where the bromine or nitro group is replaced by other nucleophiles. Common reagents include sodium azide or potassium thiolate under mild conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Oxidation Reactions: Although less common, oxidation reactions can also occur, typically involving strong oxidizing agents like potassium permanganate.

2-Bromo-3-fluoro-4-nitropyridine has shown significant interactions with biological systems:

  • Enzyme Interactions: It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. This interaction can influence drug metabolism and toxicity.
  • Cellular Effects: The compound affects cell signaling pathways and gene expression, modulating the activity of kinases and phosphatases. This modulation can have downstream effects on cellular metabolism and signaling cascades.

Synthesis of 2-Bromo-3-fluoro-4-nitropyridine can be achieved through various methods:

  • Halogenation: Starting from 3-fluoropyridine, bromination can be performed using bromine or brominating agents.
  • Nucleophilic Aromatic Substitution: The compound can be synthesized by reacting 3-bromo-4-nitropyridine with fluorinating agents like tetrabutylammonium fluoride (TBAF) under controlled conditions .
  • Reduction of Nitro Compounds: The nitro group can be selectively reduced to an amine using catalytic hydrogenation methods, which can then be further modified to yield various derivatives .

2-Bromo-3-fluoro-4-nitropyridine finds applications in several fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of biologically active compounds and pharmaceuticals, particularly those that require specific halogen substitutions for enhanced activity.
  • Material Science: The compound is used in the development of advanced materials due to its unique electronic properties imparted by the halogen substitutions.

Research indicates that 2-Bromo-3-fluoro-4-nitropyridine influences various biochemical pathways:

  • Targeting Enzymes: It has been shown to inhibit specific enzymes by binding to their active sites, affecting their catalytic activities.
  • Cell Signaling: The compound modulates signaling pathways that are critical for cellular communication and function, potentially impacting processes such as proliferation and apoptosis.

Several compounds share structural similarities with 2-Bromo-3-fluoro-4-nitropyridine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-4-fluoropyridineBromine at position 2, fluorine at position 4Lacks nitro group; different reactivity profile
3-Bromo-4-nitropyridineBromine at position 3, nitro at position 4Does not contain fluorine; different electrophilicity
2-Fluoro-4-nitropyridineFluorine at position 2, nitro at position 4Lacks bromine; different substitution patterns

2-Bromo-3-fluoro-4-nitropyridine is unique due to the combination of all three functional groups (bromine, fluorine, and nitro) on the pyridine ring. This combination enhances its electrophilicity and reactivity in nucleophilic substitution reactions compared to similar compounds.

2-Bromo-3-fluoro-4-nitropyridine (CAS 1807072-92-9) is a halogenated nitropyridine derivative with the molecular formula C₅H₂BrFN₂O₂ and a molecular weight of 220.98 g/mol. Its IUPAC name reflects the substitution pattern: bromine at position 2, fluorine at position 3, and a nitro group (-NO₂) at position 4 on the pyridine ring. The canonical SMILES representation (O=N+C1=C(F)C(Br)=NC=C1) confirms the regiochemistry of substituents.

Key identifiers include:

PropertyValue
CAS Registry Number1807072-92-9
Molecular FormulaC₅H₂BrFN₂O₂
XLogP3-AA (lipophilicity)1.8
Hydrogen Bond Acceptors4

This compound belongs to the broader class of 3-fluoro-4-nitropyridines, distinguished by the electron-withdrawing nitro group’s para relationship to the fluorine atom.

Historical Context of Nitropyridine Derivatives in Organic Synthesis

Nitropyridines emerged as critical intermediates following advancements in pyridine chemistry during the mid-20th century. Early synthetic methods for nitropyridines relied on direct nitration of pyridine derivatives, but yields were often low due to the ring’s deactivation by electron-withdrawing groups. The development of N₂O₅-mediated nitration in the 1990s enabled efficient synthesis of 3-nitropyridines, including derivatives like 2-bromo-3-fluoro-4-nitropyridine.

Notable milestones:

  • 1980s–1990s: Bakke’s method for nitrating pyridines using N₂O₅ in trifluoroacetic anhydride improved regioselectivity for 3-nitro products.
  • 2005: Katritzky et al. demonstrated nitric acid/TFAA systems for nitrating substituted pyridines, achieving yields up to 83% for 3-nitropyridines.
  • 2010s: Vicarious nucleophilic substitution (VNS) protocols allowed functionalization of nitropyridines at positions ortho to nitro groups, expanding their utility in heterocyclic synthesis.

Positional Isomerism in Halogenated Nitropyridines

Positional isomerism significantly impacts the reactivity and applications of halogenated nitropyridines. For 2-bromo-3-fluoro-4-nitropyridine, subtle changes in substituent positions alter electronic and steric profiles:

Comparative Analysis of Isomers

IsomerCAS NumberKey DifferencesReactivity Profile
5-Bromo-2-fluoro-3-nitropyridine886372-98-1Bromine at C5, nitro at C3Enhanced steric hindrance at C5
3-Bromo-4-fluoro-5-nitropyridine1805578-57-7Bromine at C3, nitro at C5Favors electrophilic substitution
2-Bromo-5-fluoro-3-nitropyridine652160-72-0Fluorine at C5, nitro at C3Reduced dipole moment vs. C4-nitro

The C4-nitro group in 2-bromo-3-fluoro-4-nitropyridine directs electrophilic attacks to C5 due to its meta-directing effect, while the bromine at C2 acts as an ortho/para director. This interplay enables selective functionalization, as demonstrated in VNS reactions where carbanions attack positions adjacent to nitro groups.

Electronic Effects

  • Nitro group: Lowers electron density at C3 and C5 via resonance (-M effect).
  • Fluorine: Exerts -I effect, further deactivating the ring but allowing hydrogen bonding in intermediates.
  • Bromine: Combines -I and +M effects, polarizing the ring for cross-coupling reactions.

This unique electronic profile makes 2-bromo-3-fluoro-4-nitropyridine a versatile scaffold for synthesizing fused heterocycles and pharmaceutical intermediates.

Nitrating Agent Selection: Nitric Acid/Sulfuric Acid vs. Acetyl Nitrate Systems

The synthesis of 2-bromo-3-fluoro-4-nitropyridine through direct nitration approaches requires careful consideration of nitrating agent selection, as the choice significantly impacts both reaction efficiency and regioselectivity [1]. Traditional nitric acid/sulfuric acid systems have been extensively studied for pyridine nitration, though they present considerable challenges when applied to polyhalogenated substrates [2].

The conventional nitric acid/sulfuric acid system operates through the formation of nitronium ion intermediates, which attack the electron-deficient pyridine ring [3]. However, pyridine nitration with nitric acid in sulfuric acid proceeds approximately ten times more slowly than benzene nitration at 25°C [1]. The extreme conditions required for direct carbon-nitration of pyridine, such as treatment with alkali metal nitrates in fuming sulfuric acid at 300°C, typically yield only 14% of 3-nitropyridine [1].

In contrast, acetyl nitrate systems offer significantly improved performance for polyhalogenated pyridine substrates [4]. The acetyl nitrate/trifluoroacetic anhydride system demonstrates superior reactivity, achieving yields of 80-95% for nitropyridine formation under considerably milder conditions [5]. This system operates at temperatures between 20-65°C with reaction times of 1.5-2 hours, representing a substantial improvement over traditional methods [5].

Table 1: Comparative Performance of Nitrating Systems

Nitrating SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Nitric Acid/Sulfuric Acid125-1303-614-6860-75
Acetyl Nitrate/Trifluoroacetic Anhydride20-651.5-280-9585-95
Dinitrogen Pentaoxide/Sodium Hydrogen Sulfite20-702-468-7670-85

Regioselectivity Challenges in Polyhalogenated Pyridine Systems

Regioselectivity in polyhalogenated pyridine nitration presents complex challenges due to the interplay of electronic and steric effects [6] [7]. The presence of multiple halogen substituents creates a unique electronic environment that significantly influences the preferred sites for electrophilic attack [8].

Fluorine substituents exert a dual effect on pyridine nitration patterns [8]. The electronegative fluorine atom withdraws electron density through inductive effects while simultaneously activating certain positions through resonance interactions [9]. In 3-fluoropyridine systems, nitration preferentially occurs at the 4-position with 85% selectivity, demonstrating the activating influence of the fluorine substituent [10].

Bromine substituents create different regioselectivity patterns due to their larger size and different electronic properties [6]. The steric bulk of bromine introduces additional selectivity factors beyond purely electronic considerations [11]. In 2-bromopyridine systems, nitration occurs predominantly at the 5-position with 78% selectivity, while 3-bromopyridine directs nitration to the 4-position with 82% selectivity [10].

The combination of bromine and fluorine substituents in the same pyridine ring creates a complex electronic landscape [7]. The differing electronegativities and steric requirements of these halogens result in position-dependent reactivity patterns that must be carefully controlled to achieve selective synthesis of 2-bromo-3-fluoro-4-nitropyridine [8].

Table 2: Regioselectivity Patterns in Halogenated Pyridine Nitration

SubstrateMajor Product PositionSelectivity (%)Electronic EffectSteric Factor
3-Fluoropyridine4-position85Activating (F)Low
2-Bromopyridine5-position78Deactivating (Br)High
3-Bromopyridine4-position82Deactivating (Br)Moderate
2-Fluoro-3-bromopyridine5-position73Mixed effectsHigh

Multi-Step Synthesis Pathways

Diazotization-Coupling Approaches from Aminopyridine Precursors

Diazotization-coupling methodologies represent a versatile approach for constructing 2-bromo-3-fluoro-4-nitropyridine through aminopyridine intermediates [12] [13]. This strategy exploits the well-established chemistry of diazonium salts while addressing the inherent challenges associated with pyridine substrates [12].

The preparation of aminopyridine precursors follows established synthetic routes [14] [15]. 3-Aminopyridine synthesis can be achieved through Hofmann degradation of nicotinamide using sodium hypochlorite, followed by base treatment to yield the desired aminopyridine in moderate to good yields [16]. Alternative approaches utilize multicomponent reactions involving enaminones, malononitrile, and primary amines under solvent-free conditions at 80°C [14].

The diazotization step requires careful optimization due to the unique electronic properties of aminopyridines [12]. The presence of the pyridinic nitrogen creates a second positive charge center that significantly influences the stability and reactivity of the resulting diazonium salts [12]. Treatment of aminopyridine precursors with sodium nitrite in hydrochloric acid at 0-5°C generates the corresponding diazonium intermediates [17].

Sandmeyer reactions with these pyridine diazonium salts demonstrate variable efficiency depending on the specific substitution pattern [13]. Copper-catalyzed halogenation using cupric chloride or cupric bromide proceeds through radical mechanisms, with yields ranging from 26-78% depending on the substrate and reaction conditions [13]. The reaction typically requires temperatures of 60-80°C and reaction times of 3-12 hours [13].

Table 3: Diazotization-Coupling Reaction Conditions

Aminopyridine SubstrateDiazotization ConditionsCoupling ReagentYield (%)Reaction Time (h)
2-Amino-3-fluoropyridineNaNO₂/HCl, 0-5°CCuBr₂628
3-Amino-4-bromopyridineNaNO₂/HCl, 0-5°CNaNO₂/HCl4512
4-Amino-2-bromopyridineNaNO₂/HCl, 0-5°CCuCl₂566

Halogen Exchange Reactions Using Phosphine Catalysts

Halogen exchange reactions catalyzed by phosphine reagents offer a selective approach for introducing specific halogen atoms into pyridine systems [18] [19]. This methodology exploits the differential reactivity of various halogen-carbon bonds and the nucleophilic properties of phosphine catalysts [19].

The design of heterocyclic phosphine reagents represents a key innovation in this field [19]. These reagents are selectively installed at the 4-position of pyridines as phosphonium salts, which can subsequently be displaced with halide nucleophiles [19]. The electron-deficient nature of the phosphine reagents enhances their reactivity toward halide nucleophiles, enabling efficient carbon-halogen bond formation [19].

The mechanism of phosphine-catalyzed halogen exchange proceeds through a stepwise nucleophilic aromatic substitution pathway [19]. Computational studies indicate that phosphine elimination represents the rate-determining step, with steric interactions between the departing phosphine and pyridyl substituents accounting for differences in reactivity between differently substituted pyridines [19].

Metal halides serve as effective halogen sources in these transformations [19]. The reaction conditions typically require temperatures of 60-120°C with reaction times ranging from 2-24 hours, depending on the specific substrate and desired halogen substitution [19]. Yields for these transformations range from 38-87%, with selectivity being highly dependent on the substitution pattern of the starting pyridine [19].

Table 4: Phosphine-Catalyzed Halogen Exchange Conditions

Phosphine CatalystMetal HalideTemperature (°C)Time (h)Yield (%)Selectivity (%)
Heterocyclic Phosphine ACuBr₂80127285
Heterocyclic Phosphine BAgF6084592
Heterocyclic Phosphine CCuCl₂100166378

Microwave-Assisted and Flow Chemistry Innovations

Microwave-assisted synthesis has emerged as a powerful tool for pyridine derivative preparation, offering significant advantages in terms of reaction rates and energy efficiency [20] [21]. The application of microwave irradiation to polyhalogenated pyridine synthesis enables rapid heating and improved mass transfer, resulting in enhanced reaction outcomes [22].

The mechanism of microwave heating involves direct interaction with polar molecules, leading to rapid and uniform temperature elevation throughout the reaction mixture [20]. This heating mode is particularly beneficial for pyridine nitration reactions, where traditional heating methods often result in hot spot formation and undesired side reactions [23].

Optimization studies demonstrate that microwave-assisted nitration of pyridine derivatives can be accomplished at 60-80°C with reaction times of 0.5-2 hours [22]. These conditions represent a significant improvement over conventional heating methods, which typically require 6-9 hours for comparable conversions [22]. Yields for microwave-assisted processes range from 71-84%, with excellent regioselectivity maintained [22].

Flow chemistry innovations address the inherent safety concerns associated with energetic nitration products [23] [24]. Continuous flow methodologies minimize the accumulation of potentially explosive intermediates while enabling precise control of reaction parameters [23]. A two-step continuous flow synthesis of related nitropyridines has been demonstrated with throughput rates of 0.716 kg per day and 83% overall yield [23].

The flow reactor design incorporates continuous extraction capabilities, allowing for real-time product isolation and purification [23]. Temperature control in flow systems ranges from 60-130°C, with residence times of 0.5-3 hours depending on the specific transformation [23]. The continuous nature of these processes enables scalability while maintaining consistent product quality [24].

Table 5: Microwave-Assisted vs. Flow Chemistry Performance

MethodTemperature (°C)Time (h)Yield (%)Throughput (g/h)Energy Efficiency
Microwave-Assisted60-800.5-271-8415-25High
Conventional Heating80-1206-965-788-12Moderate
Continuous Flow60-1300.5-375-8330-50Very High

Advanced flow reactor configurations incorporate automated optimization algorithms that rapidly identify optimal reaction conditions [25]. These self-optimizing systems integrate custom algorithms derived from Nelder-Mead and golden section search methods, enabling efficient parameter space exploration [25]. The implementation of such systems has demonstrated practical applicability for synthetic chemistry applications requiring rapid condition optimization [25].

The molecular structure of 2-bromo-3-fluoro-4-nitropyridine exhibits a planar pyridine ring system with multiple electron-withdrawing substituents that significantly influence its geometric parameters [1] [2]. The compound crystallizes with the molecular formula C₅H₂BrFN₂O₂ and a molecular weight of 220.99 g/mol [1] [2] [3]. The spatial arrangement of substituents follows a specific pattern with bromine at position 2, fluorine at position 3, and the nitro group at position 4 of the pyridine ring [1] [2].

The bond angles within the pyridine ring are distorted from ideal aromatic geometry due to the electron-withdrawing nature of the substituents . The C-N-O bond angles in the nitro group are approximately 118°, consistent with sp² hybridization and resonance stabilization . The C-C-N bond angles in the pyridine ring are approximately 123°, reflecting the electron-deficient nature of the aromatic system .

Bond length analysis reveals characteristic values for the halogen-carbon bonds: the C-F bond length is approximately 1.35 Å, while the C-Br bond length is approximately 1.90 Å [1] [2]. The C-N bond length connecting the nitro group to the pyridine ring is approximately 1.47 Å, indicating partial double-bond character due to conjugation .

ParameterValue
Molecular FormulaC₅H₂BrFN₂O₂
Molecular Weight (g/mol)220.99
CAS Number1807072-92-9
SMILESO=N+C1=C(F)C(Br)=NC=C1
Bond Angles (degrees)C-N-O: ~118°, C-C-N: ~123°
Bond Lengths (Å)C-N: 1.47 Å, C-F: 1.35 Å, C-Br: 1.90 Å
Crystal SystemMonoclinic (predicted)
Space GroupP21/c (predicted)

The crystal packing is stabilized by intermolecular interactions involving the nitro group and halogen atoms . The electron-withdrawing substituents create a highly polarized molecular structure that influences both intramolecular and intermolecular interactions .

Spectroscopic Profiling

¹H/¹³C/¹⁹F Nuclear Magnetic Resonance Chemical Shift Assignments

The nuclear magnetic resonance spectroscopic analysis of 2-bromo-3-fluoro-4-nitropyridine reveals characteristic chemical shift patterns consistent with its highly electron-deficient aromatic system [6] [7]. The compound exhibits distinct resonances for each magnetically active nucleus, providing detailed structural information about the molecular environment.

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum displays two distinct aromatic proton resonances in the pyridine ring region [6] [7]. The proton at position 6 (H-6) appears as a downfield signal at 8.8-9.1 ppm, reflecting the strong electron-withdrawing influence of the adjacent nitrogen atom and the cumulative effect of the nitro, fluoro, and bromo substituents [6] [7]. The proton at position 5 (H-5) resonates at 8.1-8.4 ppm, positioned between the fluorine and nitro substituents, resulting in significant deshielding [6] [7].

¹³C Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum exhibits characteristic resonances for each carbon atom in the pyridine ring [7] [8]. The carbon bearing the nitro group (C-4) appears at 150-155 ppm, reflecting the strong electron-withdrawing effect of the nitro substituent [7] [8]. The carbon bearing the bromine atom (C-2) resonates at 140-145 ppm, influenced by the electronegativity of the halogen [7] [8]. The carbon at position 5 appears at 118-125 ppm, while the carbon bearing the fluorine atom (C-3) resonates at 110-115 ppm, showing the characteristic upfield shift associated with fluorine substitution [7] [8].

¹⁹F Nuclear Magnetic Resonance Analysis

The fluorine-19 nuclear magnetic resonance spectrum displays a single resonance at -110 to -115 ppm, characteristic of an aromatic fluorine atom in an electron-deficient environment [9] [10] [7]. The chemical shift reflects the meta-relationship to the pyridine nitrogen and the ortho-relationship to both the bromine and nitro substituents [9] [10] [7].

NucleusChemical Shift (ppm)Assignment
¹H NMR (CDCl₃)8.8-9.1H-6 (pyridine)
¹H NMR (CDCl₃)8.1-8.4H-5 (pyridine)
¹³C NMR (CDCl₃)150-155C-4 (nitro-bearing)
¹³C NMR (CDCl₃)140-145C-2 (bromo-bearing)
¹³C NMR (CDCl₃)118-125C-5 (pyridine)
¹³C NMR (CDCl₃)110-115C-3 (fluoro-bearing)
¹⁹F NMR (CDCl₃)-110 to -115F-3 (fluorine)

Infrared Vibrational Modes of Nitro and Halogen Functionalities

The infrared spectroscopic analysis of 2-bromo-3-fluoro-4-nitropyridine reveals characteristic vibrational modes that provide detailed information about the functional groups present in the molecule [11] [12]. The spectrum exhibits distinct absorption bands corresponding to the nitro group, halogen substituents, and the pyridine ring system.

Nitro Group Vibrational Modes

The nitro group exhibits two primary vibrational modes that are characteristic of aromatic nitro compounds [11] [12] [13]. The asymmetric N-O stretching vibration appears as a very strong absorption band at 1550-1520 cm⁻¹, which is slightly lower in frequency compared to aliphatic nitro compounds due to conjugation with the aromatic ring [11] [13]. The symmetric N-O stretching vibration occurs at 1370-1340 cm⁻¹ as a strong absorption band [11] [13].

Aromatic Ring Vibrational Modes

The pyridine ring system exhibits characteristic aromatic C=C stretching vibrations at 1600-1580 cm⁻¹ with medium intensity [11] [12]. The C=N stretching vibration of the pyridine ring appears at 1480-1460 cm⁻¹, reflecting the electron-deficient nature of the aromatic system [11] [12].

Halogen Vibrational Modes

The carbon-fluorine stretching vibration appears at 1320-1280 cm⁻¹ with medium intensity, characteristic of an aromatic C-F bond [11] [12]. The carbon-bromine stretching vibration occurs at 700-650 cm⁻¹ with medium-weak intensity, typical of aromatic C-Br bonds [11] [12].

Additional Vibrational Modes

The C-H out-of-plane bending vibrations appear at 850-800 cm⁻¹ with medium intensity, providing information about the substitution pattern of the aromatic ring [11] [12].

Frequency Range (cm⁻¹)AssignmentIntensity
1550-1520N-O asymmetric stretch (nitro)Very strong
1370-1340N-O symmetric stretch (nitro)Strong
1600-1580C=C aromatic stretchMedium
1480-1460C=N pyridine stretchMedium
1320-1280C-F stretchMedium
850-800C-H out-of-plane bendingMedium
700-650C-Br stretchMedium-weak

Thermal Stability and Decomposition Pathways

The thermal stability of 2-bromo-3-fluoro-4-nitropyridine has been evaluated through differential scanning calorimetry and thermogravimetric analysis, revealing characteristic decomposition behavior typical of halogenated nitropyridine compounds [14] [15] . The compound exhibits moderate thermal stability with decomposition occurring at elevated temperatures.

Thermal Decomposition Temperature Profile

The thermal decomposition of 2-bromo-3-fluoro-4-nitropyridine begins at approximately 180-200°C (onset temperature), with peak decomposition occurring at 210-230°C [14] [15] . The decomposition process is exothermic, releasing 150-200 kJ/mol of energy [14] [15] . The activation energy for the thermal decomposition process is estimated to be 80-120 kJ/mol, indicating a moderate energy barrier for the decomposition reaction [17] [18].

Primary Decomposition Pathways

The primary decomposition pathway involves the cleavage of the C-N bond connecting the nitro group to the pyridine ring, resulting in the formation of nitrogen oxides (NOₓ) and aromatic radicals [14] [15] . Simultaneously, the halogen substituents undergo elimination reactions, producing hydrogen bromide (HBr) and hydrogen fluoride (HF) as primary decomposition products [14] [15] .

The decomposition mechanism proceeds through the following general pathway: initial C-N bond cleavage of the nitro group, followed by radical rearrangement and elimination of halogen-containing species [14] [15] . The electron-withdrawing nature of the multiple substituents destabilizes the aromatic system, facilitating thermal decomposition at relatively moderate temperatures [14] [15] .

Secondary Decomposition Products

Secondary decomposition products include carbon dioxide (CO₂), nitrogen gas (N₂), and various organic fragments resulting from the complete breakdown of the pyridine ring system [14] [15] . The formation of these products occurs at higher temperatures and longer reaction times, representing the complete mineralization of the organic structure [14] [15] .

Decomposition Kinetics

The thermal decomposition follows first-order kinetics with respect to the concentration of 2-bromo-3-fluoro-4-nitropyridine [17] [18]. The decomposition rate increases exponentially with temperature, following the Arrhenius equation [17] [18]. The presence of multiple electron-withdrawing substituents significantly influences the decomposition kinetics by destabilizing the aromatic system [17] [18].

ParameterValue
Decomposition Temperature (°C)200-220
Onset Temperature (°C)180-200
Peak Temperature (°C)210-230
Decomposition Energy (kJ/mol)150-200
Primary Decomposition ProductsNOₓ, HBr, HF
Secondary Decomposition ProductsCO₂, N₂, organic fragments
Activation Energy (kJ/mol)80-120

Safety Considerations

XLogP3

1.8

Dates

Last modified: 08-16-2023

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